

Application Notes: diSulfo-Cy3 Alkyne for In Vivo Imaging

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Compound of Interest

Compound Name: *diSulfo-Cy3 alkyne*

Cat. No.: *B15598285*

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Introduction

diSulfo-Cy3 Alkyne is a water-soluble, bright orange-fluorescent dye optimized for in vivo imaging applications.[1][2] As a member of the cyanine dye family, it possesses favorable optical properties, including high photostability and a high quantum yield.[3] The key features of this probe are the two sulfo- groups, which confer excellent water solubility, and a terminal alkyne group.[2][4] The alkyne functional group enables the dye to be covalently attached to azide-modified biomolecules via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][5][6] This bioorthogonal conjugation strategy allows for the specific labeling of proteins, peptides, nucleic acids, or small molecules for subsequent tracking and visualization within a living organism.[2][7]

Key Features and Advantages:

- **High Water Solubility:** The presence of two sulfonate (sulfo-) groups minimizes aggregation in aqueous buffers and physiological media, which is critical for in vivo applications.[4]
- **Bright & Photostable Fluorescence:** Cy3 is a well-characterized fluorophore with a high extinction coefficient and good quantum yield, providing strong signals for sensitive detection.[3][8]
- **Bioorthogonal Labeling:** The alkyne group facilitates highly specific and efficient "click" conjugation to azide-modified molecules, ensuring that the dye is attached only to the target of interest without interfering with native biological processes.[6][9]

- Optimal Wavelengths: The excitation and emission maxima of Cy3 are in the visible range, making it compatible with a wide array of common in vivo imaging systems and microscopes. [\[1\]](#)[\[8\]](#)

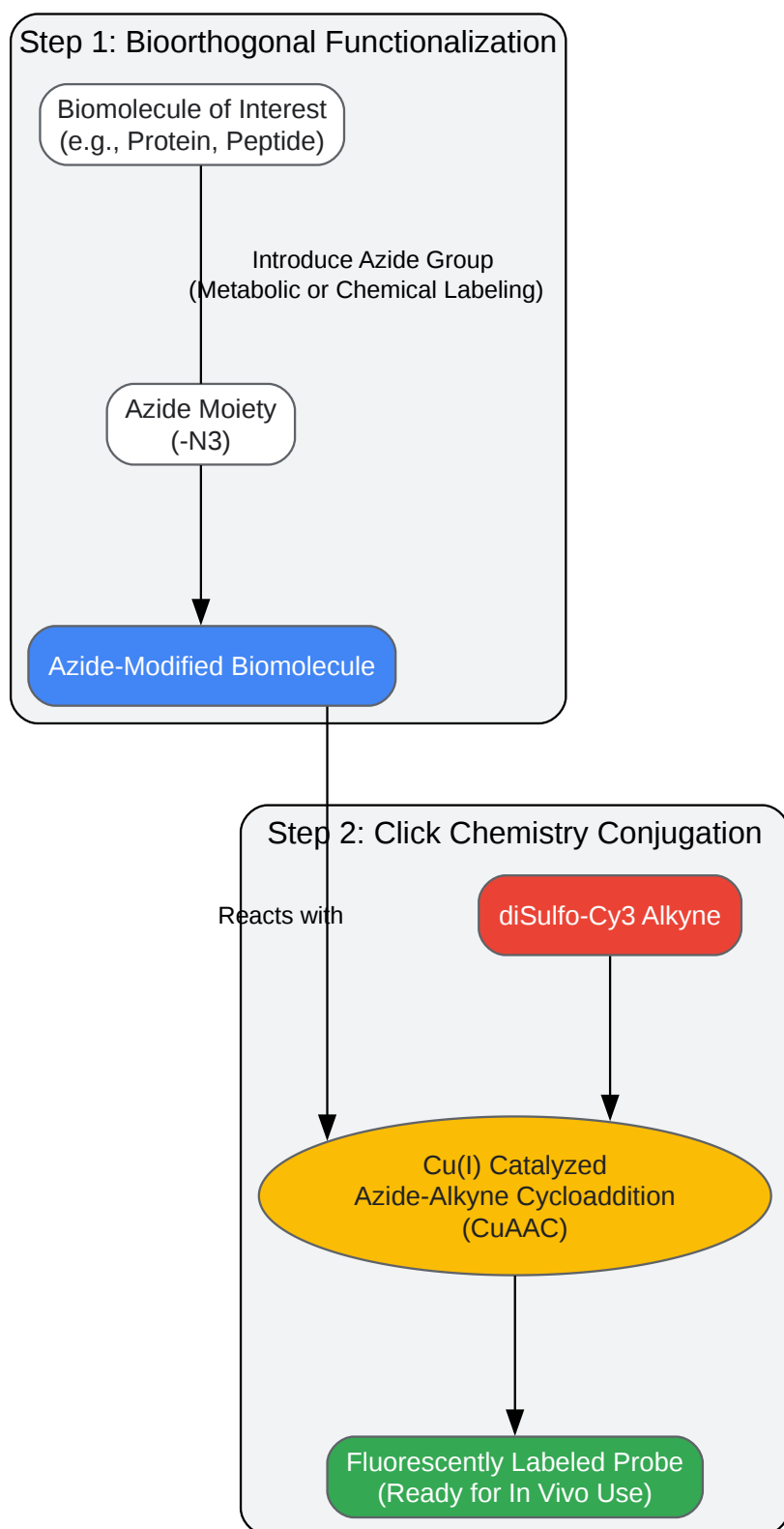
Quantitative Data

The optical and physical properties of **diSulfo-Cy3 Alkyne** are summarized below. These parameters are essential for configuring imaging instrumentation and for quantitative analysis.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	~548 - 555 nm	[1] [5]
Emission Maximum (λ_{em})	~567 - 572 nm	[1] [5]
Molar Extinction Coeff.	~150,000 - 162,000 M ⁻¹ cm ⁻¹	[1] [5]
Fluorescence Quantum Yield	~0.15	[5]
Molecular Weight	~675.8 g/mol (Sodium Salt)	[5]
Solubility	Water, DMSO, DMF	[1] [5]
Purity	>95%	[5]
Storage Conditions	-20°C, protected from light, desiccated	[5] [8]

Principle of Application: Bioorthogonal Labeling via Click Chemistry

The primary application of **diSulfo-Cy3 alkyne** in vivo involves a two-step process. First, a biomolecule of interest (e.g., a protein or antibody) is functionalized with an azide group. Second, this azide-modified molecule is reacted with **diSulfo-Cy3 alkyne** in the presence of a copper(I) catalyst. This CuAAC reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the biomolecule for subsequent imaging studies.



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Caption: Bioorthogonal labeling workflow using Click Chemistry.

Experimental Protocols

This section provides detailed protocols for labeling a target molecule with **diSulfo-Cy3 alkyne** and its subsequent use in a typical in vivo imaging experiment.

Protocol 1: Labeling of Azide-Modified Protein with diSulfo-Cy3 Alkyne

This protocol describes the copper-catalyzed click reaction to conjugate the dye to a protein that has been previously modified to contain an azide group.

Materials:

- Azide-modified protein (in PBS or other amine-free buffer)
- **diSulfo-Cy3 Alkyne** (resuspended in anhydrous DMSO or water to 10 mM)
- Copper(II) Sulfate (CuSO_4) solution (50 mM in water)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM in water)
- Sodium Ascorbate (freshly prepared, 100 mM in water)
- PBS (pH 7.4)
- Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Methodology:

- **Prepare the Protein:** Adjust the concentration of the azide-modified protein to 1-5 mg/mL in PBS.
- **Prepare the Catalyst Premix:** In a microcentrifuge tube, mix equal volumes of the 50 mM CuSO_4 solution and the 50 mM THPTA solution. Vortex briefly. This complex prevents copper precipitation and is the active catalyst source.
- **Initiate the Reaction:** In a separate tube, add the following components in order:

- Azide-modified protein solution.
- **diSulfo-Cy3 Alkyne** solution (to a final 5-10 molar excess relative to the protein).
- Catalyst Premix (to a final concentration of 1-2 mM Copper).
- Freshly prepared Sodium Ascorbate solution (to a final concentration of 5 mM). This reduces Cu(II) to the active Cu(I) state.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
- Purification: Remove the unreacted dye and catalyst components by passing the reaction mixture through a spin desalting column equilibrated with PBS, following the manufacturer's instructions.
- Quantification: Measure the absorbance of the purified conjugate at 280 nm (for protein) and 550 nm (for Cy3). Calculate the degree of labeling (DOL) to determine the average number of dye molecules per protein. The labeled conjugate is now ready for in vivo administration.

Protocol 2: In Vivo Fluorescence Imaging in a Murine Model

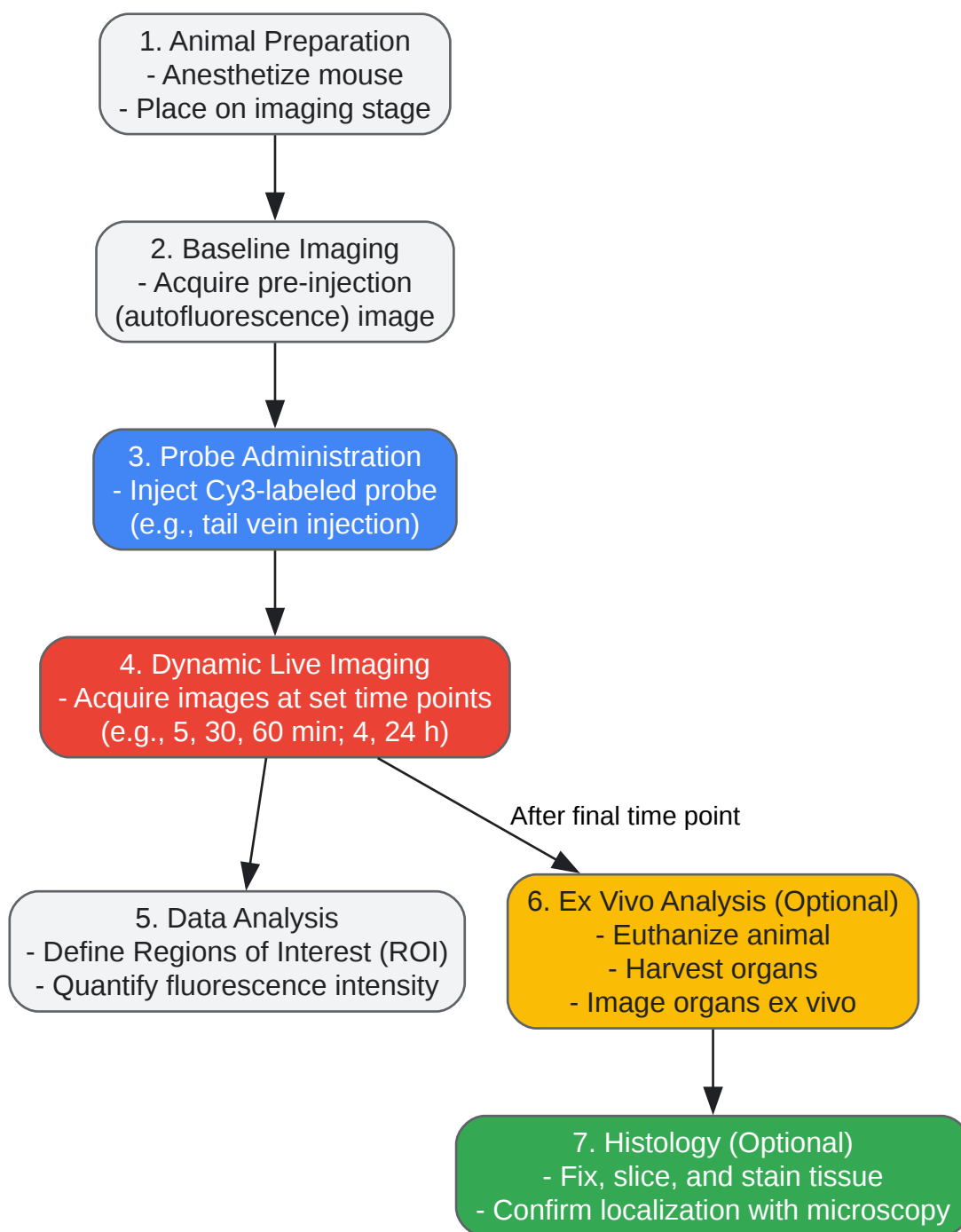
This protocol outlines the general steps for whole-body imaging of a small animal after administration of the diSulfo-Cy3-labeled probe.

Animal Preparation and Housing:

- Subjects: Use appropriate mouse strains (e.g., SPF BALB/c nude mice, 6-8 weeks old) for the study.^[7]
- Acclimatization: Allow animals to acclimate for at least 24 hours with free access to food and water.^[7] To reduce autofluorescence from chlorophyll, animals may be switched to a specialized low-fluorescence diet for 1-2 weeks prior to imaging.^[10]
- Anesthesia: Anesthetize the animal using a suitable method, such as intraperitoneal injection of 2% sodium pentobarbital or isoflurane inhalation, to ensure the animal remains immobile

during imaging.[7][10] Maintain body temperature with a heating pad.[10]

Administration and Imaging Workflow:



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Caption: General workflow for in vivo and ex vivo imaging.

Methodology:

- **Positioning:** Place the anesthetized mouse in a prone or supine position within the dark chamber of a small animal in vivo imaging system (e.g., IVIS® Spectrum).[7]
- **Baseline Image:** Acquire a pre-injection fluorescence image to measure background autofluorescence. Use an excitation filter around 535 nm and an emission filter around 580 nm, consistent with Cy3's spectral properties.
- **Probe Injection:** Dilute the purified diSulfo-Cy3-labeled probe in sterile PBS. Inject a defined dose (e.g., 100-200 μ L) into the animal, typically via the tail vein for systemic distribution.[7][10] The optimal dose must be determined empirically for each specific probe and model.
- **Image Acquisition:** Begin acquiring fluorescence images immediately after injection and continue at various time points (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the probe's biodistribution, target accumulation, and clearance.[7][10] Maintain consistent imaging parameters (exposure time, binning, f/stop) across all sessions for comparability.
- **Data Analysis:** Use the system's software to draw Regions of Interest (ROIs) over target tissues (e.g., tumor, liver, kidneys) and non-target tissues. Quantify the average radiant efficiency ($[p/s/cm^2/sr]/[\mu W/cm^2]$) in each ROI to analyze probe accumulation over time.

Protocol 3: Ex Vivo Organ Imaging and Histology

To confirm the in vivo signal source and analyze distribution at higher resolution, ex vivo analysis is often performed.

- **Organ Harvest:** At the final imaging time point, euthanize the animal according to approved institutional protocols. Immediately dissect the major organs (e.g., heart, lungs, liver, spleen, kidneys, tumor).
- **Ex Vivo Imaging:** Arrange the harvested organs in the imaging system and acquire a final fluorescence image using the same parameters as the in vivo scans. This helps confirm which organs are responsible for the observed signals without interference from overlying tissue.

- Fixation and Slicing: For histological analysis, fix the organs in 4% paraformaldehyde for at least 4 hours.[7] Subsequently, cryoprotect the tissues by incubating in sucrose solutions (e.g., 20% then 30% sucrose in PBS) before freezing and sectioning into thin slices (e.g., 20 μ m).[7]
- Microscopy: Mount the tissue slices on microscope slides. A nuclear counterstain like DAPI may be applied.[7] Use a confocal or fluorescence microscope with appropriate lasers (e.g., 532 nm or 555 nm) and filters to visualize the cellular localization of the diSulfo-Cy3 signal within the tissue.[1][7]

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